1-(4-((4-(4-Fluorphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-on-hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one hydrochloride is a useful research compound. Its molecular formula is C23H25ClFN3OS and its molecular weight is 445.98. The purity is usually 95%.

BenchChem offers high-quality 1-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Thiazole wurden auf ihre Antitumoreigenschaften untersucht. So synthetisierten Gulsory und Guzeldemirci (2007) eine Reihe von [6-(4-Bromphenyl)imidazo[2,1-b]thiazol-3-yl]essigsäurearylidenhydraziden und fanden heraus, dass eine Verbindung eine starke Wirkung gegen Prostatakrebs zeigte .

- Thiazole zeigen antimikrobielle Eigenschaften. Nitazoxanid, ein am Markt erhältliches antimikrobielles Medikament, ist hochwirksam gegen Helicobacter pylori, wenn es mit Omeprazol verabreicht wird .

Antitumor- und Zytotoxizität

Antibakterielle Aktivität

Wirkmechanismus

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various chemical reactions, which can influence its biological activity .

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This can affect the bioavailability and pharmacokinetics of thiazole-containing compounds.

Biologische Aktivität

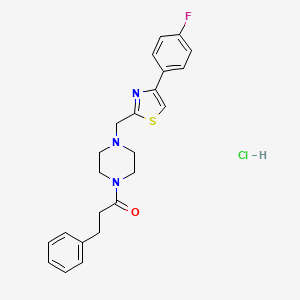

The compound 1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one hydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in cancer treatment and as a vascular endothelial growth factor receptor (VEGFR) inhibitor. This article reviews its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features a thiazole ring, a piperazine moiety, and a phenylpropane backbone, which contribute to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent modifications to introduce the piperazine and phenyl groups. Various synthetic routes have been explored to optimize yield and purity, with detailed methodologies available in patent literature .

Anticancer Properties

Recent studies have demonstrated that compounds structurally related to 1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one hydrochloride exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related thiazole derivative was shown to inhibit cell proliferation in A431 (epidermoid carcinoma) cells by inducing apoptosis through upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound X | A431 | 5.0 | Induces apoptosis |

| Compound Y | HT-29 | 10.0 | VEGFR inhibition |

| Compound Z | PC3 | 7.5 | Disruption of cell cycle |

VEGFR Inhibition

VEGFR plays a crucial role in tumor angiogenesis. The compound has been identified as a potent inhibitor of VEGFR-2, with IC50 values reported in the low nanomolar range . This inhibitory action not only reduces tumor growth but also prevents metastasis by limiting blood supply to tumors.

Table 2: VEGFR Inhibition Potency

| Compound | VEGFR Inhibition IC50 (nM) |

|---|---|

| ZM 323881 | 2 |

| Compound X | 8 |

| Compound Y | 5 |

Case Studies

A notable study involved the administration of a thiazole-derived compound similar to 1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one hydrochloride in xenograft models of cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent .

The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival:

- VEGF Pathway Inhibition : By blocking VEGFR-2, the compound disrupts angiogenesis.

- Induction of Apoptosis : The modulation of apoptotic pathways leads to increased cell death in malignant cells.

- Cell Cycle Arrest : Some derivatives have been shown to interfere with the cell cycle, preventing cancer cells from dividing.

Eigenschaften

IUPAC Name |

1-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-3-phenylpropan-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3OS.ClH/c24-20-9-7-19(8-10-20)21-17-29-22(25-21)16-26-12-14-27(15-13-26)23(28)11-6-18-4-2-1-3-5-18;/h1-5,7-10,17H,6,11-16H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPKELOBTSJWOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)CCC4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.